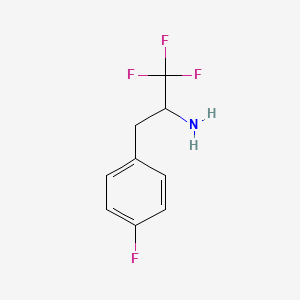
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine is a fluorinated organic compound with the molecular formula C9H9F4N. This compound is characterized by the presence of both trifluoromethyl and fluorophenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive reactivity and stability.
Vorbereitungsmethoden
The synthesis of 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst to form an intermediate, which is then subjected to reductive amination to yield the final product . Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity .
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes.
Wirkmechanismus
The mechanism by which 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to inhibition or activation of specific enzymes, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-amine can be compared with other fluorinated amines, such as:
1,1,1-Trifluoro-2-phenyl-2-propanamine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1,1,1-Trifluoro-3-phenyl-2-propanone: A ketone derivative with distinct chemical properties and uses.
1,1,1-Trifluoro-2-propanol: An alcohol with different reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its specific combination of trifluoromethyl and fluorophenyl groups, which confer unique chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
1737-29-7 |
|---|---|
Molekularformel |
C9H9F4N |
Molekulargewicht |
207.17 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C9H9F4N/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2 |
InChI-Schlüssel |
YPZWCHRWZFSMDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(F)(F)F)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


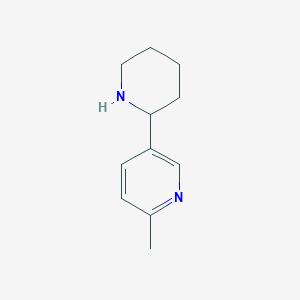
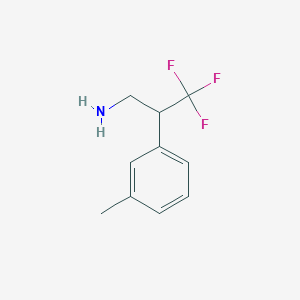
![6-Oxo-5,6-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B13589725.png)
![{5-Oxa-8-azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13589728.png)
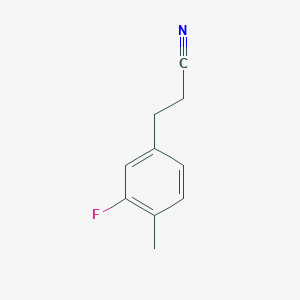
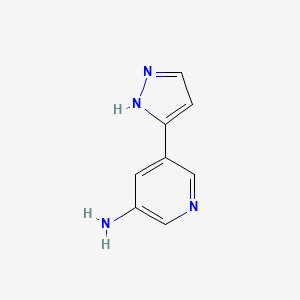
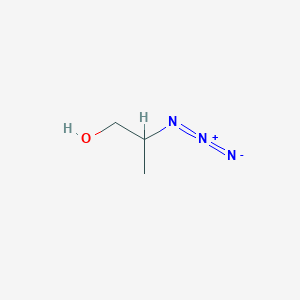
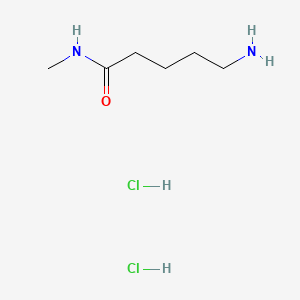
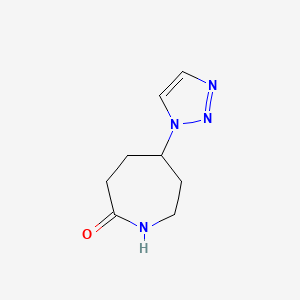
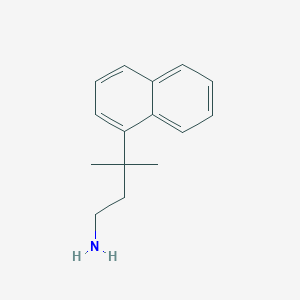
![3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride](/img/structure/B13589759.png)
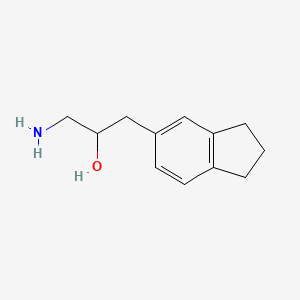
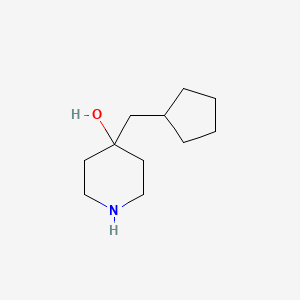
![4-Hydroxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dionehydrochloride](/img/structure/B13589780.png)
